Sodium (S)-3-hydroxybutanoate
Overview
Description
Casopitant mesylate: is a neurokinin 1 receptor antagonist that has been investigated for its potential to prevent chemotherapy-induced nausea and vomiting. It was initially developed by GlaxoSmithKline and has shown promise in clinical trials for its efficacy in reducing nausea and vomiting in patients undergoing highly emetogenic chemotherapy .
Scientific Research Applications
Chemistry: Used as a model compound for studying neurokinin 1 receptor antagonists.
Biology: Investigated for its effects on neurokinin 1 receptors in various biological systems.
Medicine: Primarily studied for its potential to prevent chemotherapy-induced nausea and vomiting. It has also been explored for its potential use in treating other conditions such as anxiety and depression.
Industry: Used in the development of antiemetic formulations and as a reference compound in pharmaceutical research .
Mechanism of Action
Target of Action
Sodium (S)-3-hydroxybutanoate primarily targets voltage-gated sodium channels (Nav) in the body . These channels control the initiation and propagation of action potential, mediating a broad spectrum of physiological processes, including central and peripheral nervous systems’ function, skeletal muscle contraction, and heart rhythm .
Mode of Action
This compound interacts with its targets by altering the sodium currents. When the cell membrane is depolarized by a few millivolts, sodium channels activate and inactivate within milliseconds. The influx of sodium ions through the integral membrane proteins comprising the channel depolarizes the membrane further and initiates the rising phase of the action potential .
Biochemical Pathways
The compound affects several biochemical pathways. The primary pathway is the action potential pathway, where the compound influences the opening and closing of sodium channels, thus affecting the propagation of action potentials . .
Result of Action
The primary result of this compound’s action is the generation of action potentials in neurons and other electrically excitable cells such as myocytes and endocrine cells . This leads to various physiological responses, including muscle contraction and the regulation of heart rhythm .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of casopitant mesylate involves multiple steps, including the formation of the piperidine ring and the introduction of various functional groups. The key steps include:
- Formation of the piperidine ring.
- Introduction of the trifluoromethyl groups.
- Coupling of the piperidine derivative with the appropriate phenyl groups.
- Formation of the mesylate salt.
Industrial Production Methods: : Industrial production of casopitant mesylate follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : Casopitant mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Comparison with Similar Compounds
Similar Compounds
Aprepitant: Another neurokinin 1 receptor antagonist used for preventing chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar applications.
Rolapitant: A long-acting neurokinin 1 receptor antagonist.
Uniqueness: : Casopitant mesylate is unique in its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and duration of action compared to other neurokinin 1 receptor antagonists .
Properties
IUPAC Name |
sodium;(3S)-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-DFWYDOINSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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